molecular formula C7H3Br2N3O2 B1629378 3,6-Dibromo-4-nitro-1H-indazole CAS No. 885519-42-6

3,6-Dibromo-4-nitro-1H-indazole

Cat. No.: B1629378
CAS No.: 885519-42-6
M. Wt: 320.93 g/mol
InChI Key: TZYBWPYNINSHJE-UHFFFAOYSA-N
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Description

3,6-Dibromo-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of bromine and nitro groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-4-nitro-1H-indazole typically involves the bromination of 4-nitro-1H-indazole. This can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atoms.

    Reduction: 3,6-Dibromo-4-amino-1H-indazole.

    Oxidation: this compound N-oxide.

Scientific Research Applications

3,6-Dibromo-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-4-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atoms may also facilitate binding to target proteins through halogen bonding interactions.

Comparison with Similar Compounds

    4-Nitro-1H-indazole: Lacks the bromine substituents, making it less reactive in certain substitution reactions.

    3,5-Dibromo-4-nitro-1H-indazole: Similar structure but with bromine atoms at different positions, leading to different reactivity and biological activity.

    3,6-Dichloro-4-nitro-1H-indazole: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and interaction with biological targets.

Uniqueness: 3,6-Dibromo-4-nitro-1H-indazole is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The presence of bromine atoms enhances its ability to participate in halogen bonding, which can be crucial for binding to biological targets.

Properties

IUPAC Name

3,6-dibromo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYBWPYNINSHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646308
Record name 3,6-Dibromo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-42-6
Record name 3,6-Dibromo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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